HMG-CoA Synthase Inhibition: A Quantitative Contrast with L-659,699 (1233A)
The primary functional distinction of 1233B from its parent compound 1233A (L-659,699, hymeglusin) is the complete lack of inhibitory activity against HMG-CoA synthase. While 1233A potently inhibits rat liver cytosolic HMG-CoA synthase with an IC50 of 0.12 µM [1], 1233B is an open-ring derivative that does not inhibit this enzyme at relevant concentrations . This loss of activity is a direct consequence of the absence of the β-lactone ring, which is essential for covalent modification of the active site Cys129 residue in HMG-CoA synthase [1].
| Evidence Dimension | HMG-CoA Synthase Inhibition |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | 1233A (L-659,699): IC50 = 0.12 µM |
| Quantified Difference | Complete loss of activity (>1000-fold shift) |
| Conditions | Partially purified rat liver cytosolic HMG-CoA synthase [1] |
Why This Matters
This loss of on-target activity against HMG-CoA synthase is the critical differentiation for researchers requiring a control compound for mevalonate pathway studies or screening for off-target effects without sterol biosynthesis interference.
- [1] Greenspan, M.D., Yudkovitz, J.B., Lo, C.Y., et al. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699. Proc. Natl. Acad. Sci. U.S.A. 1987, 84(21), 7488-7492. View Source
